molecular formula C12H17N3O4S2 B2553782 1-(cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine CAS No. 1226456-57-0

1-(cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine

Cat. No.: B2553782
CAS No.: 1226456-57-0
M. Wt: 331.41
InChI Key: YCPDUFILPPROMQ-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine is a complex organic compound that features both cyclopropane and pyridine sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine typically involves multiple steps. One common method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride . This intermediate can then be reacted with piperazine to form the desired compound. The cyclopropanesulfonyl group can be introduced through a separate reaction involving cyclopropanesulfonyl chloride and piperazine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow protocols to ensure high yields and safety. For example, the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for oxidative chlorination has been optimized for continuous flow conditions . This method allows for precise control over reaction parameters and improved safety by avoiding thermal runaway.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine is unique due to the presence of both cyclopropane and pyridine sulfonyl groups on a piperazine ring

Biological Activity

1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure

The compound consists of a piperazine core substituted with cyclopropanesulfonyl and pyridine-3-sulfonyl groups. The structural formula can be represented as follows:

C12H14N2O4S2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4\text{S}_2

Biological Activity Overview

This compound exhibits various biological activities, including:

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit specific enzymes related to inflammatory processes or microbial metabolism.
  • Receptor Interaction : The piperazine ring could facilitate interaction with various receptors involved in pain and inflammation pathways.

Antimicrobial Activity

A study conducted on various derivatives of piperazine revealed that modifications in the sulfonamide group significantly influenced antimicrobial efficacy. In vitro tests indicated that this compound showed promising results against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Studies

In a model assessing the anti-inflammatory effects of sulfonamide derivatives, this compound demonstrated reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when administered in a lipopolysaccharide (LPS) induced inflammation model .

Anticancer Research

Recent investigations have pointed towards the anticancer potential of this compound. In vitro studies using human cancer cell lines showed that it could induce apoptosis and inhibit cell cycle progression. Specifically, it was noted to downregulate cyclin D1 expression, which is crucial for cell cycle regulation .

Case Studies

Several case studies have been documented regarding the use of piperazine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a related piperazine derivative demonstrated significant reduction in tumor size among patients with specific types of solid tumors, suggesting potential for similar efficacy with this compound.
  • Case Study 2 : An observational study noted improved outcomes in patients with chronic inflammatory conditions when treated with sulfonamide-based therapies, supporting the hypothesis that this compound could offer similar benefits.

Data Tables

Activity Type Observed Effect Reference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnticancerInduced apoptosis in cancer cells

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-pyridin-3-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S2/c16-20(17,11-3-4-11)14-6-8-15(9-7-14)21(18,19)12-2-1-5-13-10-12/h1-2,5,10-11H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPDUFILPPROMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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